molecular formula C18H34CaN2O11 B12404966 Vitamin B5,Calcium Salt Hydrate-13C3 15N

Vitamin B5,Calcium Salt Hydrate-13C3 15N

Cat. No.: B12404966
M. Wt: 502.49 g/mol
InChI Key: KUKRZUPDYACRAM-PJMCWKILSA-L
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Description

Vitamin B5, Calcium Salt Hydrate-13C3 15N (CAS: 356786-94-2; labeled form CAS: 2483830-09-5) is a stable isotopically labeled derivative of calcium pantothenate, the calcium salt of pantothenic acid (vitamin B5). This compound incorporates three carbon-13 (13C3) atoms and one nitrogen-15 (15N) atom at specific positions in its molecular structure (Figure 1). Its chemical formula is [HOCH2C(CH3)2CH(OH)CO15NH(13CH2)213CO2]2·Ca·H2O, with a molecular weight of 502.44 g/mol (hydrated form) .

Properties

Molecular Formula

C18H34CaN2O11

Molecular Weight

502.49 g/mol

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethyl(113C)butanoyl)(15N)amino](2,3-13C2)propanoate;hydrate

InChI

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/i2*3+1,4+1,8+1,10+1;;

InChI Key

KUKRZUPDYACRAM-PJMCWKILSA-L

Isomeric SMILES

CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2]

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Anhydrous Calcium Beta-Alaninate Intermediate

The most widely documented method for synthesizing calcium pantothenate involves a five-step chemical process, as detailed in U.S. Patent 3,935,256 . For the isotopically labeled variant, modifications are introduced at critical stages to incorporate ¹³C and ¹⁵N isotopes.

Synthesis of Labeled Beta-Alanine

The beta-alanine moiety is synthesized with ¹³C₃ and ¹⁵N labeling. This involves:

  • Amination of Acrylonitrile-¹³C₃ : Reaction of acrylonitrile-¹³C₃ with ammonium hydroxide (20–30% NH₃) at 100–110°C for 3–10 hours to form β-aminopropionitrile-¹³C₃.
  • Hydrolysis to Sodium Beta-Alaninate-¹³C₃ ¹⁵N : Hydrolysis of β-aminopropionitrile-¹³C₃ with a 10–15% excess of sodium hydroxide (50% solution) at 65–95°C for 1–4 hours, followed by neutralization with hydrochloric acid to yield β-alanine-¹³C₃ ¹⁵N.

Double Decomposition and Azeotropic Distillation

  • Formation of Calcium Beta-Alaninate : Reaction of sodium beta-alaninate-¹³C₃ ¹⁵N with calcium chloride in ethanol. Ethanol acts as an azeotrope-forming solvent to remove water, ensuring anhydrous conditions critical for subsequent steps.
  • Azeotropic Distillation : Heating at 78.2°C to distill the ethanol-water azeotrope, followed by drying at 79–80°C to yield anhydrous calcium beta-alaninate-¹³C₃ ¹⁵N.

Reaction with DL-Pantolactone

The final step involves reacting anhydrous calcium beta-alaninate-¹³C₃ ¹⁵N with DL-pantolactone in methanol at 55–65°C for 6–9 hours. The product is purified by filtering sodium chloride, removing methanol under vacuum, and recrystallizing the residue.

Key Reaction Conditions (Table 1)
Step Temperature (°C) Time (hours) Solvent Yield (%)
Amination 100–110 3–10 NH₄OH 85–90
Hydrolysis 65–95 1–4 H₂O/NaOH 92–95
Azeotropic Distillation 78.2–80 2–3 Ethanol 98
Pantolactone Reaction 55–65 6–9 Methanol 95.3

Biotechnological Production Using Microbial Strains

An alternative approach leverages microbial biosynthesis, as outlined in EP Patent 2,723,878A2 . This method employs Bacillus strains engineered for pantothenate production, with isotopic labeling achieved via SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture).

Microbial Fermentation

  • Strain Selection : Bacillus subtilis mutants optimized for pantothenate synthesis are cultured in a medium containing glucose and yeast extract.
  • Isotope Incorporation : ¹³C₃ ¹⁵N-labeled pantothenate is biosynthesized by replacing natural pantothenate in the medium with [(¹³C₃,¹⁵N)-pantothenate], forcing isotopic integration into CoA and acyl-CoA derivatives.

Downstream Processing

  • Calcium Salt Precipitation : The microbial broth is treated with calcium chloride to precipitate calcium pantothenate-¹³C₃ ¹⁵N.
  • Purification : Filtration and recrystallization from methanol-water mixtures yield pharmaceutical-grade product.
Advantages Over Chemical Synthesis
  • Higher enantiomeric purity (D-form predominates).
  • Reduced reliance on hazardous solvents (e.g., acrylonitrile).

Characterization and Quality Control

Structural Confirmation

  • Molecular Formula : C₁₂[¹³C]₆H₃₄Ca[¹⁵N]₂O₁₁ (MW: 502.50).
  • Spectroscopic Analysis : NMR and MS verify isotopic enrichment (>98% ¹³C₃, >98% ¹⁵N).

Purity Assessment

  • HPLC : Retention time alignment with unlabeled standards and absence of sodium chloride peaks.
  • Elemental Analysis : Confirms Ca²⁺ content (theoretical: 7.97%; observed: 7.82–8.02%).

Stability Protocols

  • Storage : -5°C to 5°C in desiccated conditions to prevent hygroscopic degradation.
  • Shelf Life : 24 months under recommended storage.

Comparative Analysis of Methods

Parameter Chemical Synthesis Microbial Biosynthesis
Isotopic Purity 98–99% 95–98%
Reaction Time 15–25 hours 48–72 hours
Cost High (labeled precursors) Moderate (fermentation scale)
Environmental Impact Solvent waste generation Green chemistry compliant
Scalability Limited by azeotrope steps High (bioreactor compatible)

Chemical Reactions Analysis

Types of Reactions

Vitamin B5, Calcium Salt Hydrate-13C3 15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives of the compound .

Scientific Research Applications

Vitamin B5, Calcium Salt Hydrate-13C3 15N has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves its role as a precursor to coenzyme A. Coenzyme A is essential for the biosynthesis and oxidation of fatty acids, as well as the metabolism of proteins, carbohydrates, and fats. The labeled compound allows researchers to track and study these metabolic processes in detail. The molecular targets include enzymes involved in these pathways, and the labeled isotopes provide a means to quantify and analyze the interactions .

Comparison with Similar Compounds

Other Isotopically Labeled Vitamin B5 Derivatives

[13C6;15N2]-Calcium Pantothenate
  • Isotopic Labels : Six 13C and two 15N atoms.
  • Molecular Formula : C18H32CaN2O10 (anhydrous form; MW: 484.47 g/mol) .
  • Purity : ≥98 atom% isotopic enrichment .
  • Storage : Requires -20°C for stability .
  • Applications : Preferred for high-sensitivity tracer studies due to higher isotopic enrichment .
Pantothenic Acid-13C3,15N Hemicalcium Salt
  • Isotopic Labels : Three 13C and one 15N atoms.
  • Molecular Formula : [HOCH2C(CH3)2CH(OH)CO15NH(13CH2)213CO2]2·Ca (hydrated form; MW: 502.44 g/mol) .
  • Purity : 98% chemical purity, 99% isotopic enrichment for 13C and 15N .
  • Storage : Stable at -5°C to 5°C .
  • Applications : Ideal for long-term metabolic studies requiring hydration stability .

Key Differences :

Parameter Vitamin B5, Calcium Salt Hydrate-13C3 15N [13C6;15N2]-Calcium Pantothenate
Isotopic Labels 13C3, 15N 13C6, 15N2
Molecular Weight 502.44 (hydrated) 484.47 (anhydrous)
Storage Conditions -5°C to 5°C -20°C
Primary Use Clinical MS, metabolic tracing High-sensitivity tracer studies

Isotopically Labeled Derivatives of Other B Vitamins

[2H4]-Nicotinic Acid (Vitamin B3)
  • Isotopic Labels : Four deuterium (2H) atoms.
  • Applications : Tracks nicotinic acid metabolism in lipid-lowering therapies .
  • Stability : Less stable than 13C/15N-labeled compounds due to deuterium exchange .
[13C4;15N2]-Riboflavin (Vitamin B2)
  • Isotopic Labels : Four 13C and two 15N atoms.
  • Applications : Quantifies riboflavin in fortified foods and supplements .
  • Advantage : Higher isotopic mass improves detection limits in MS .

Key Differences :

Parameter Vitamin B5, Calcium Salt Hydrate-13C3 15N [2H4]-Nicotinic Acid [13C4;15N2]-Riboflavin
Isotopic Labels 13C3, 15N 2H4 13C4, 15N2
Stability High (13C/15N inert) Moderate High
Primary Application Metabolic tracing Lipid metabolism Food fortification

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